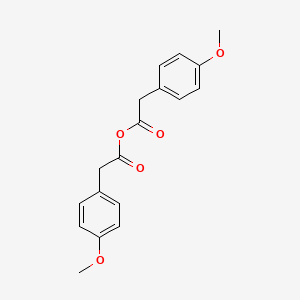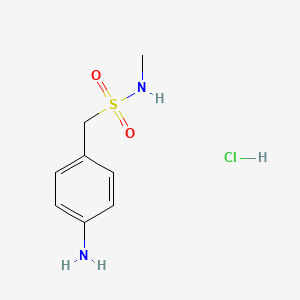
2-(Methylthiomethyl)-3-phenylpropenal
説明
2-(Methylthiomethyl)-3-phenylpropenal, also known as MTMPP, is an organic compound that belongs to the family of alpha, beta-unsaturated aldehydes. It is a yellow liquid with a pungent odor and is used in various fields of scientific research. MTMPP is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
科学的研究の応用
Bioactivity in Pest Control and Pathogens
2-(Methylthiomethyl)-3-phenylpropenal, as part of the phenylpropene family, has shown potential in biological applications. Phenylpropenes, including eugenol and its derivatives, exhibit bioactivity against certain pests and fungal pathogens. Research indicates that specific phenylpropenes possess antifungal activity for fungal pathogens, with certain derivatives also displaying oviposition deterrent activity for mites. This highlights the potential of this compound in agricultural pest control and pathogen resistance (Koeduka et al., 2014).
Physicochemical Properties and Synthesis
The physicochemical properties and synthesis of derivatives similar to this compound have been explored. A study on methyl 3-mercapto arylpropene dithioates, which are closely related to this compound, reveals insights into their synthesis and characteristics. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Abasq et al., 2005).
Applications in Chemical Synthesis
This compound may play a role in various chemical synthesis processes. A study on the dealkylation of alkyl 2-(methylthiomethyl)phenyl sulfoxides demonstrates the potential for this compound in producing thiasulfonium salts and alkyl iminium salts, which are useful in organic synthesis and pharmaceutical applications (Naka et al., 1999).
Engineering of Volatile Phenylpropanoids in Plants
The role of phenylpropenes in the biosynthesis of volatile phenylpropanoids in plants is significant. Understanding the biosynthesis pathway of these compounds, including this compound, can aid in the genetic engineering of plant aromas, which is important for food flavoring and essential oils in cosmetics (Koeduka, 2014).
特性
| 65887-08-3 | |
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC名 |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
InChIキー |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
異性体SMILES |
CSC/C(=C\C1=CC=CC=C1)/C=O |
SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
正規SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
密度 |
1.080-1.085 |
物理的記述 |
viscous yellow liquid |
溶解性 |
insoluble in water; miscible in fats |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
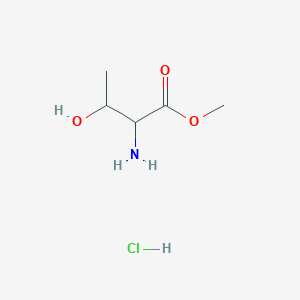
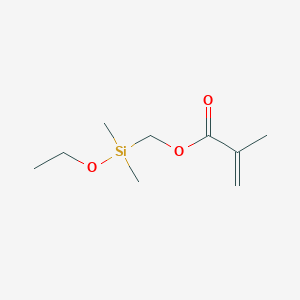
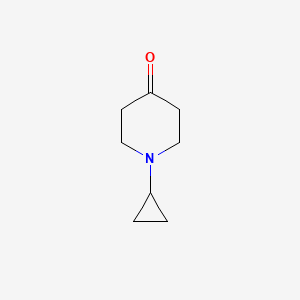
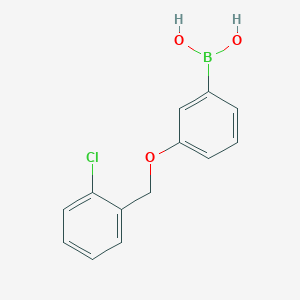





![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)

